2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid synthesis from 2,6-dichloropyridine
2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid synthesis from 2,6-dichloropyridine
This guide details the synthesis of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid , a functionalized pyridine derivative often utilized as a scaffold in agrochemical and pharmaceutical development.
Executive Summary
The synthesis of 4-substituted 2,6-dichloropyridines presents a specific regiochemical challenge: the 2,6-dichloro substitution pattern on the pyridine ring directs electrophilic aromatic substitution to the 3-position (meta to the nitrogen), while nucleophilic substitution typically occurs at the 2 or 6-position (displacing a chlorine).[1]
To successfully install a sulfur moiety at the 4-position , one cannot simply react 2,6-dichloropyridine with a thiol. Instead, a N-oxide activation strategy is required. The N-oxide group strongly directs electrophilic nitration to the 4-position (para), overcoming the directing effects of the chlorine atoms. The resulting nitro group then serves as a highly labile leaving group for a regioselective Nucleophilic Aromatic Substitution (
Strategic Retrosynthesis
The retrosynthetic disconnection reveals the necessity of the N-oxide intermediate to access the 4-position.
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Target: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid
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Precursor: 4-Nitro-2,6-dichloropyridine (The Nitro group is the "dummy" leaving group).
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Key Intermediate: 2,6-Dichloro-4-nitropyridine-N-oxide (The N-oxide directs the Nitro group to C4).
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Starting Material: 2,6-Dichloropyridine.[2][3][4][5][6][7][8]
Phase 1: Activation (N-Oxidation)
Objective: Convert 2,6-dichloropyridine (2,6-DCP) into 2,6-dichloropyridine-N-oxide to activate the 4-position for electrophilic attack.
Mechanism: The nitrogen lone pair attacks the electrophilic oxygen of the oxidant. Reagents: Urea-Hydrogen Peroxide (UHP) is preferred over mCPBA for scalability and safety, often used with Trifluoroacetic Anhydride (TFAA) to generate the active trifluoroperacetic acid in situ.
Protocol:
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Dissolution: Dissolve 2,6-dichloropyridine (1.0 eq) in Dichloromethane (DCM) or Acetonitrile.
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Addition: Add Urea-Hydrogen Peroxide complex (UHP, 2.0 eq).
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Activation: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA, 2.0 eq) dropwise. (Caution: Exothermic).
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Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC or HPLC.[9]
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Workup: Quench with aqueous sodium bisulfite (to destroy excess peroxide). Neutralize with NaHCO₃. Extract with DCM.
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Yield: Typically >90%. The product is a white to off-white solid.
Phase 2: Regioselective Nitration
Objective: Install a nitro group at the 4-position. Critical Control Point: Direct nitration of 2,6-DCP yields the 3-nitro isomer. You must use the N-oxide to obtain the 4-nitro isomer.
Protocol:
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Preparation: Prepare a mixed acid solution of Fuming Nitric Acid (HNO₃, >90%) and Concentrated Sulfuric Acid (H₂SO₄) in a 1:1 ratio.
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Addition: Add 2,6-dichloropyridine-N-oxide (from Phase 1) portion-wise to the acid mixture at 0–10°C.
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Heating: Slowly heat the mixture to 90–100°C. Maintain for 4–8 hours.
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Note: The N-oxide activates the 4-position (para), while the chlorines deactivate the ring. Heat is required to drive the reaction.
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Quench: Pour the reaction mixture onto crushed ice/water. The product, 2,6-dichloro-4-nitropyridine-N-oxide , will precipitate as a yellow solid.
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Purification: Filter and wash with water.[3][10] Recrystallize from ethanol if necessary.
Phase 3: Deoxygenation
Objective: Remove the N-oxide oxygen to restore the pyridine ring before substitution. Note: While substitution can be done on the N-oxide, reducing first (to 4-nitro-2,6-dichloropyridine) often simplifies the final workup and prevents side reactions with the sulfur nucleophile.
Reagent: Phosphorus Trichloride (PCl₃). Protocol:
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Solvent: Suspend 2,6-dichloro-4-nitropyridine-N-oxide in Chloroform or DCM.
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Reaction: Add PCl₃ (1.5 eq) dropwise at room temperature. Reflux for 2–4 hours.
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Workup: Pour into ice water (Caution: Hydrolysis of excess PCl₃ is violent). Neutralize with NaOH to pH 7–8. Extract with DCM.
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Product: 4-Nitro-2,6-dichloropyridine . (Yellow solid).[11]
Phase 4: Nucleophilic Substitution ( )
Objective: Displace the labile 4-nitro group with thioglycolic acid. Mechanism: The 4-nitro group is a "super-leaving group" in this electron-deficient system, far more reactive than the 2,6-chlorines due to the stability of the nitrite leaving group and the specific activation at C4.
Protocol:
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Reagents: 4-Nitro-2,6-dichloropyridine (1.0 eq), Thioglycolic Acid (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).
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Note: 2.5 eq of base is needed: 1 for the carboxylic acid, 1 for the thiol, and 0.5 excess.
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Solvent: DMF or Acetonitrile (Polar aprotic solvents favor
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Condition: Stir at 60–80°C for 3–5 hours.
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Observation: The yellow color of the nitro compound will fade or change as the substitution proceeds.
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Workup:
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Dilute with water.
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Acidify carefully with 1M HCl to pH 2–3. The product, 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid , will precipitate.
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Purification: Filter and wash with water.[3][10] Recrystallize from Ethanol/Water.
Protocol Summary Table
| Phase | Transformation | Reagents | Key Condition | Target Intermediate |
| 1 | N-Oxidation | UHP / TFAA | 0°C to RT | 2,6-Dichloropyridine-N-oxide |
| 2 | Nitration | HNO₃ / H₂SO₄ | 100°C | 2,6-Dichloro-4-nitropyridine-N-oxide |
| 3 | Deoxygenation | PCl₃ | Reflux (DCM) | 4-Nitro-2,6-dichloropyridine |
| 4 | Substitution | Thioglycolic Acid / K₂CO₃ | 60°C (DMF) | Final Product |
Visualized Workflow
Figure 1: Step-by-step synthetic pathway highlighting the critical N-oxide activation and subsequent deoxygenation.
Figure 2: Mechanism of the regioselective
References
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Regioselective Nitration of Pyridines: Johnson, C. D., et al. "Nitration of 2,6-dichloropyridine and its N-oxide."[3][4][7] Journal of the Chemical Society B, 1967, 1204.[3] (Establishes that direct nitration yields 3-nitro, while N-oxide nitration yields 4-nitro).
- N-Oxide Activation Strategy:Katritzky, A. R., & Lagowski, J. M. "Chemistry of the Heterocyclic N-Oxides." Academic Press, 1971. (Foundational text on N-oxide directing effects).
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Synthesis of 4-Nitro-2,6-dichloropyridine: Rousseau, R. J., & Robins, R. K. "The Synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives." Journal of Heterocyclic Chemistry, 1965, 2(2), 196–201. Link
- Nucleophilic Displacement of Nitro Groups:Scriven, E. F. V. "Pyridines: From Lab to Production." Elsevier Science, 2013. (Discusses the lability of 4-nitro groups in halopyridines towards thiols).
Sources
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- 2. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 3. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
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- 5. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 6. 2,6-Dichloropyridine N-oxide 98 2587-00-0 [sigmaaldrich.com]
- 7. Crystal structure of 2,6-dichloro-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
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